N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide
Description
Systematic Nomenclature and IUPAC Conventions
The compound is formally designated as N-(3-Chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide under IUPAC rules. Its structure comprises three primary components:
- A 3-chlorophenyl group attached to the acetamide nitrogen.
- An acetamide backbone bridging the aromatic and heterocyclic moieties.
- A 1,3-dioxo-isoindoline ring , a phthalimide derivative with two ketone oxygen atoms at positions 1 and 3.
Alternative nomenclature includes N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide (ChemSpider ID: 626132) and the French/German translations N-(3-Chlorophényl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acétamide and N-(3-Chlorphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamid. Synonyms such as MFCD00522654 (MDL number) and 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-(3-chlorophenyl)acetamide are also documented.
Molecular Formula and Mass Spectrometry Data
The molecular formula C₁₆H₁₁ClN₂O₃ corresponds to an average mass of 314.725 g/mol and a monoisotopic mass of 314.045820 g/mol . Mass spectrometry typically reveals fragmentation patterns characteristic of phthalimide derivatives, including losses of CO (28 amu) and Cl (35.5 amu) groups. While specific spectral data for this compound are not publicly available, analogous phthalimide-acetamides exhibit base peaks corresponding to the isoindole-dione fragment (m/z 147).
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₁ClN₂O₃ |
| Average mass | 314.725 g/mol |
| Monoisotopic mass | 314.045820 g/mol |
| ChemSpider ID | 626132 |
Crystallographic Analysis and Conformational Studies
Although direct crystallographic data for this compound are limited, related phthalimide-acetamides exhibit planar isoindole-dione rings and twisted acetamide linkages . For example, in N-(3-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide, the N–H bond adopts an anti conformation relative to the meta-chloro substituent to minimize steric clashes. Similarly, Hirshfeld surface analyses of analogous structures reveal that C–H⋯O hydrogen bonds and C–H⋯π interactions dominate crystal packing.
In the title compound, the acetamide group likely adopts a trigonal planar geometry (sum of bond angles ≈ 360°), as observed in 2-[2-(1,3-dioxoisoindolin-2-yl)acetamido]acetic acid. The dihedral angle between the phthalimide and acetamide planes is expected to exceed 80° , creating a non-planar molecular architecture that influences solubility and reactivity.
Comparative Structural Analysis with Related Phthalimide-Acetamide Hybrids
The structural uniqueness of N-(3-chloro-phenyl)-2-(1,3-dioxo-isoindol-2-yl)-acetamide becomes evident when compared to derivatives like thalidomide (a phthalimide-containing sedative) and N-(3-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide :
Substituent Effects :
Hydrogen-Bonding Capacity :
Conformational Flexibility :
- Unlike thalidomide, which undergoes hydrolysis in vivo, the title compound’s stability is attributed to the absence of a glutarimide ring.
Properties
CAS No. |
34023-98-8 |
|---|---|
Molecular Formula |
C16H11ClN2O3 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-4-3-5-11(8-10)18-14(20)9-19-15(21)12-6-1-2-7-13(12)16(19)22/h1-8H,9H2,(H,18,20) |
InChI Key |
SVOGNXVRUUPPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |
solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloro-N-(3-chlorophenyl)acetamide
The first step synthesizes the chloroacetamide precursor:
Coupling with Phthalimide
The chloroacetamide is then reacted with phthalimide:
-
Reactants : Potassium phthalimide and 2-chloro-N-(3-chlorophenyl)acetamide.
-
Conditions : Reflux in acetone with potassium carbonate (K₂CO₃) for 3–8 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetone | |
| Temperature | Reflux (56–80°C) | |
| Reaction Time | 3–8 hours | |
| Purification | Filtration, recrystallization |
One-Pot Synthesis Using Phase-Transfer Catalysis
This streamlined approach combines both steps in a single pot:
-
Reactants : Phthalic anhydride, 3-chloroaniline, and chloroacetyl chloride.
-
Catalyst : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
Conditions : Reaction in toluene at 80°C for 12 hours.
-
Yield : ~65% after aqueous workup and column chromatography.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
-
Reactants : Potassium phthalimide and 2-chloro-N-(3-chlorophenyl)acetamide.
-
Conditions : Irradiation at 120°C for 20 minutes in dimethylformamide (DMF).
Comparison with Conventional Heating :
| Method | Time | Yield | Energy Consumption |
|---|---|---|---|
| Microwave | 20 min | 82–85% | Low |
| Conventional | 8 hrs | 70–76% | High |
Solid-Phase Synthesis for High Purity
Developed for pharmaceutical-grade material, this method uses immobilized reagents:
-
Support : Polystyrene-bound phthalimide.
-
Reactants : 2-Chloro-N-(3-chlorophenyl)acetamide in tetrahydrofuran (THF).
-
Conditions : Room temperature, 24 hours.
Advantages :
Green Chemistry Approaches
Eco-friendly methods emphasize solvent and catalyst selection:
Aqueous-Mediated Synthesis
Ball Milling Mechanochemistry
-
Reactants : Phthalimide and chloroacetamide.
Critical Analysis of Methodologies
Yield Optimization
Byproduct Formation
Chemical Reactions Analysis
Common Reagents:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In pharmacology, it may modulate cellular pathways by binding to receptors or inhibiting enzymes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of N-(3-Chloro-phenyl)-2-(1,3-dioxo-isoindol-2-yl)-acetamide with structurally related compounds:
Key Observations :
Substituent Effects :
- The 3-chlorophenyl group in the target compound confers lipophilicity and may improve membrane permeability compared to hydrophilic analogs like 6a (4-hydroxyphenyl) .
- Pyridin-3-yl () and methoxy ether () substituents introduce polarity or steric bulk, affecting solubility and target interactions .
Thermal Stability :
- The 4-hydroxyphenyl analog (6a) exhibits a high melting point (215–218°C), likely due to hydrogen bonding via the –OH group . The target compound’s melting point is unreported but expected to be lower due to reduced intermolecular H-bonding.
Pharmacokinetic Considerations
- Metabolic Stability : The 3-chloro substituent may slow hepatic metabolism (via cytochrome P450) compared to unsubstituted phenyl analogs, prolonging half-life .
- Toxicity : Phthalimide derivatives are associated with teratogenicity (e.g., thalidomide analogs), but chlorophenyl substitution could mitigate this by altering metabolic pathways .
Biological Activity
N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features. The compound has been studied primarily for its anticonvulsant properties, among other biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H11ClN2O3
- Molecular Weight : 314.73 g/mol
- CAS Number : [not provided in the search results]
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its anticonvulsant properties. The compound's mechanism of action appears to involve modulation of neuronal sodium channels and other targets related to seizure activity.
Anticonvulsant Activity
A study evaluating similar derivatives highlighted that compounds with a chlorophenyl group exhibited varied anticonvulsant activities. The evaluation was primarily conducted using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in animal subjects.
Key Findings :
- Compounds were tested at doses of 30, 100, and 300 mg/kg.
- N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide showed significant protection in MES tests at 100 mg/kg after 0.5 hours.
- The structure of the substituent at the 3-position of the anilide moiety was crucial for activity; most 3-chloroanilides were inactive except for specific derivatives .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the anticonvulsant activity by improving binding affinity to sodium channels. Fluorine substitution also plays a role in increasing metabolic stability and lipophilicity, thereby enhancing central nervous system penetration .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
-
Synthesis and Evaluation :
- A series of N-substituted phenylacetamides were synthesized, with varying substitutions on the phenyl ring affecting their anticonvulsant efficacy.
- Compounds were evaluated using both in vitro binding assays and in vivo seizure models.
- Pharmacological Screening :
Data Tables
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Structure | 15 | Active |
| N-(3-Chlorophenyl)-2-morpholino-acetamide | Structure | 20 | Active |
| Other derivatives | Structure | >100 | Inactive |
Q & A
Q. What are the essential synthetic steps for preparing N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling the 3-chloroaniline moiety with the isoindole-dione acetic acid derivative using activating agents like carbodiimides.
- Solvent optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) are critical for enhancing reaction efficiency, as they stabilize intermediates and improve solubility .
- Purification : Column chromatography or recrystallization is used to isolate the product, with solvent selection (e.g., ethanol/water mixtures) influencing purity .
Q. Which characterization techniques are most reliable for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with characteristic peaks for the chloro-phenyl (δ 7.2–7.5 ppm) and isoindole-dione (δ 4.5–5.0 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H] at m/z 331.05) and fragments corresponding to the acetamide and isoindole-dione moieties .
- FTIR : Bands at ~1700 cm confirm carbonyl groups in the isoindole-dione and acetamide .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature control : Maintaining 60–80°C during amide coupling prevents side reactions (e.g., hydrolysis) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts may enhance regioselectivity in isoindole functionalization .
- Byproduct mitigation : Use of scavengers (e.g., molecular sieves) reduces impurities from unreacted intermediates .
Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔfH°solid)?
Discrepancies in enthalpy of formation (e.g., reported ΔfH°solid = -311 kJ/mol vs. computational predictions) can be addressed by:
- Cross-validation : Comparing bomb calorimetry data with DFT-computed values .
- Sample purity verification : Impurities (>5%) skew experimental ΔfH°; techniques like DSC ensure crystallinity .
- Error analysis : Statistical evaluation of measurement uncertainties (±3 kJ/mol) clarifies data reliability .
Q. How does the 3-chlorophenyl group influence biological activity compared to analogs?
- Enhanced binding affinity : The chloro substituent increases hydrophobic interactions with target receptors (e.g., mGluR5) compared to methoxy or unsubstituted phenyl groups .
- Metabolic stability : Chlorine reduces oxidative metabolism, improving half-life in vitro (e.g., t > 6 hours in hepatic microsomes) .
- SAR studies : Analogs lacking the chloro group show 10-fold lower potency in enzyme inhibition assays .
Q. What computational methods predict the compound’s reactivity and electronic properties?
- DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack sites, while MESP maps identify electrophilic regions at the isoindole-dione carbonyls .
- Molecular docking : Simulations with mGluR5 (PDB: 6FFI) reveal hydrogen bonding between the acetamide and Arg647 .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .
Q. What in vitro/in vivo models are suitable for evaluating bioactivity?
- In vitro :
- Enzyme inhibition : Fluorescence-based assays (e.g., NAD depletion for NAMPT inhibition) .
- Cell viability : MTT assays in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- In vivo :
- Rodent neuropharmacology : Tail-flick tests for analgesic activity .
- Pharmacokinetics : Plasma concentration profiling via LC-MS/MS .
Q. How can green chemistry principles be applied to its synthesis?
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .
- Catalytic recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce metal waste .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours, lowering energy use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
